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Compound of Interest

Compound Name: (4-Carbamoylphenyl)boronic acid

Cat. No.: B038032 Get Quote

(4-Carbamoylphenyl)boronic acid is a versatile building block in medicinal chemistry,

primarily utilized in the synthesis of a variety of therapeutic agents through palladium-catalyzed

cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Its rigid phenyl ring,

coupled with the reactive boronic acid moiety and the hydrogen-bonding capability of the

carbamoyl group, makes it an attractive component for designing molecules that can interact

with biological targets with high affinity and specificity. This application note details its role in

the development of enzyme inhibitors and receptor antagonists, providing experimental

protocols and quantitative data where available.

Key Applications in Drug Discovery
The primary application of (4-Carbamoylphenyl)boronic acid in medicinal chemistry is as a

key structural motif in the synthesis of inhibitors for various enzymes and as antagonists for cell

surface receptors. Its utility is highlighted in the development of Poly(ADP-ribose) polymerase

(PARP) inhibitors, Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors, and

Vasopressin V1B receptor antagonists.

Poly(ADP-ribose) Polymerase (PARP) Inhibitors
PARP enzymes are crucial for DNA repair mechanisms. In cancer therapy, particularly for

cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibiting

PARP can lead to synthetic lethality in cancer cells. (4-Carbamoylphenyl)boronic acid serves
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as a valuable scaffold in the synthesis of potent PARP inhibitors. The carbamoylphenyl group

often mimics the nicotinamide moiety of the NAD+ substrate, which is essential for PARP's

enzymatic activity.

A notable example is the synthesis of novel pyrimidine analogs through the Suzuki-Miyaura

coupling of (4-Carbamoylphenyl)boronic acid with halogenated pyrimidines. These

compounds are designed to fit into the active site of PARP enzymes.

Experimental Workflow for Synthesis of a Pyrimidine-based PARP Inhibitor Precursor:
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Start: Reactants

5-(4-bromophenyl)-4,6-dichloropyrimidine
+ (4-Carbamoylphenyl)boronic acid

Suzuki-Miyaura Coupling

Pd(PPh3)4 (Palladium Catalyst)
+ K3PO4 (Base) 1,4-Dioxane/Water

Reflux at 70-80°C
(18-22 hours)

Reaction Work-up:
- Cool to RT

- Add Ethyl Acetate
- Wash with Water

Purification:
Column Chromatography

Product:
4'-(4,6-dichloropyrimidin-5-yl)-[1,1'-biphenyl]-4-carboxamide

Click to download full resolution via product page

Caption: Synthetic workflow for a pyrimidine-based PARP inhibitor precursor.

Quantitative Data:

While specific PARP inhibition data for 4'-(4,6-dichloropyrimidin-5-yl)-[1,1'-biphenyl]-4-

carboxamide is not readily available in the public domain, related pyrimidine-based PARP
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inhibitors have shown significant activity. The following table presents data for representative

PARP inhibitors to illustrate the typical potency of this class of compounds.

Compound PARP1 IC₅₀ (nM) PARP2 IC₅₀ (nM) Reference

Olaparib 1.9 0.7 [1]

Rucaparib 1.4 0.2 [1]

Niraparib 3.8 2.1 [1]

Talazoparib 0.57 1.8 [1]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling[2]

This protocol describes a general procedure for the Suzuki-Miyaura coupling reaction to

synthesize 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidine derivatives.[2]

Materials:

5-(4-bromophenyl)-4,6-dichloropyrimidine (1 equivalent)

(4-Carbamoylphenyl)boronic acid (1.1 equivalents)

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

Potassium phosphate (K₃PO₄) (2 equivalents)

1,4-Dioxane

Distilled water

Procedure:

To a Schlenk flask, add 5-(4-bromophenyl)-4,6-dichloropyrimidine and Pd(PPh₃)₄.

Add 1,4-dioxane (6 mL per 0.986 mmol of the pyrimidine derivative) and stir the mixture

under an inert atmosphere (e.g., argon) for 30 minutes at room temperature.[2]
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Add (4-Carbamoylphenyl)boronic acid, K₃PO₄, and distilled water (1.5 mL).[2]

Reflux the reaction mixture at 70–80 °C for 18–22 hours.[2]

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

Add ethyl acetate and wash with water.

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain the desired 4'-

(4,6-dichloropyrimidin-5-yl)-[1,1'-biphenyl]-4-carboxamide.
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DNA Single-Strand Break
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(4-Carbamoylphenyl)boronic
acid-derived inhibitor

 inhibits

DNA Repair
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Caption: Simplified PARP1 signaling pathway in DNA single-strand break repair.

Signal Transducer and Activator of Transcription 3
(STAT3) Inhibitors
STAT3 is a transcription factor that plays a critical role in cell growth, proliferation, and survival.

[3][4][5] Its constitutive activation is observed in many cancers, making it a promising

therapeutic target. The boronic acid moiety can act as a bioisostere for a phosphate group,

enabling it to interact with the phosphotyrosine-binding SH2 domain of STAT3, thereby

inhibiting its dimerization and downstream signaling.

STAT3 Signaling Pathway:
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Caption: Overview of the JAK-STAT3 signaling pathway.[3][4][5]
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Vasopressin V1B Receptor Antagonists
The vasopressin V1B receptor, a G-protein coupled receptor (GPCR), is implicated in the

regulation of the hypothalamic-pituitary-adrenal (HPA) axis and is a target for the treatment of

depression and anxiety. (4-Carbamoylphenyl)boronic acid can be incorporated into small

molecules designed to antagonize the V1B receptor, potentially modulating stress responses.

Vasopressin V1B Receptor Signaling Pathway:
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Caption: Simplified Vasopressin V1B receptor signaling pathway.[6]
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Conclusion
(4-Carbamoylphenyl)boronic acid is a valuable and versatile reagent in medicinal chemistry.

Its application in the synthesis of enzyme inhibitors and receptor antagonists, particularly

through the Suzuki-Miyaura coupling, has contributed to the development of novel therapeutic

candidates. The ability to readily form carbon-carbon bonds while introducing a key

pharmacophoric element makes it a continued area of interest for drug discovery and

development professionals. Further exploration of its use in creating diverse chemical libraries

will likely lead to the identification of new and potent modulators of various biological targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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